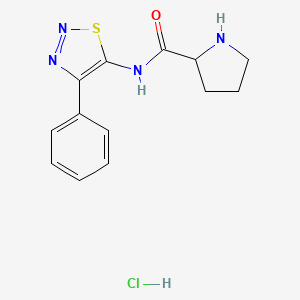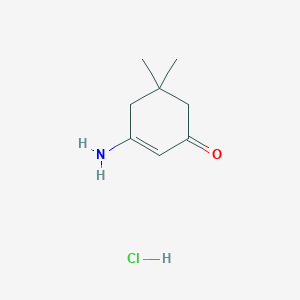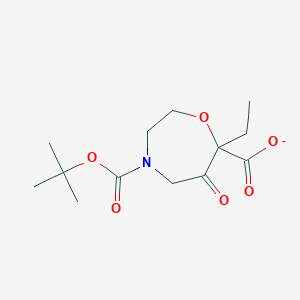![molecular formula C17H25N3O4 B14785970 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Primidolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily for its antihypertensive properties, meaning it helps to lower blood pressure. The compound is identified by its IUPAC name: 1-[2-[(2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Primidolol is synthesized through a multi-step process. The synthesis begins with the preparation of 2-hydroxy-3-(2-methylphenoxy)propylamine, which is then reacted with 1-(2-aminoethyl)-5-methylpyrimidine-2,4-dione under controlled conditions to form Primidolol .
Industrial Production Methods
Industrial production of Primidolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like crystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Primidolol undergoes various chemical reactions, including:
Oxidation: Primidolol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Primidolol into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Applications De Recherche Scientifique
Primidolol has several scientific research applications:
Chemistry: Used as a model compound in studying beta-blockers and their interactions.
Biology: Investigated for its effects on biological systems, particularly the cardiovascular system.
Medicine: Studied for its potential in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Primidolol exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, Primidolol reduces the heart rate and dilates blood vessels, leading to lower blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Primidolol is compared with other beta-blockers such as:
- Adimolol
- Amosulalol
- Bucindolol
- Carvedilol
- Labetalol
- Medroxalol
Uniqueness
Primidolol is unique due to its specific molecular structure, which provides a distinct profile of beta-blocking activity. It has been shown to have a balanced effect on both beta-1 and beta-2 receptors, making it effective in managing hypertension without significant side effects .
Propriétés
Formule moléculaire |
C17H25N3O4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H25N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,13-14,18,21H,7-11H2,1-2H3,(H,19,22,23) |
Clé InChI |
JIZYEPRWUHAUCO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)NC1=O)CCNCC(COC2=CC=CC=C2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
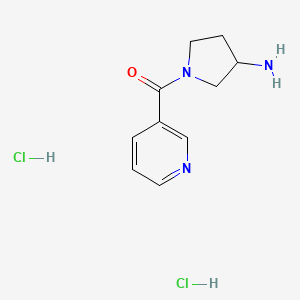




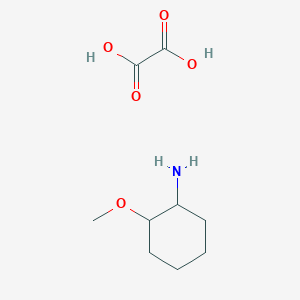
![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)

